molecular formula C18H20N2O3S2 B2615120 N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1396868-59-9

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2615120
CAS No.: 1396868-59-9
M. Wt: 376.49
InChI Key: XNTRWMCVKIPQJJ-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a chemical compound offered for research and development purposes. This product is intended for use by qualified laboratory and scientific professionals only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The specific physicochemical properties, mechanism of action, and primary research applications of this compound should be determined by the researcher through consultation of relevant scientific literature and appropriate laboratory safety data sheets. Researchers are responsible for handling this material with appropriate safety precautions and in compliance with all local and national regulations.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-24-14-6-3-2-5-13(14)20-17(22)16(21)19-11-18(23,12-8-9-12)15-7-4-10-25-15/h2-7,10,12,23H,8-9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTRWMCVKIPQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the cyclopropyl and thiophene rings, followed by the introduction of the ethanediamide moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring with the methylsulfanyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3 (for nitration), Br2 (for bromination)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring could engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may provide steric hindrance, affecting binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Thiophene vs. Phenyl Systems : The thiophene ring in the target compound offers distinct electronic properties (e.g., lower aromaticity, higher polarizability) compared to phenyl groups in analogues like , which could influence charge transfer in materials or receptor interactions .
  • Methylsulfanyl (-SMe) vs. Thiol (-SH) : The methylsulfanyl group in the target compound provides moderate lipophilicity and oxidative stability, contrasting with the reactive thiol group in , which may necessitate protective strategies in synthesis .

Biological Activity

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C18H21NO4S
  • Molecular Weight : 347.43 g/mol
  • IUPAC Name : N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide
  • SMILES : COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on specific molecular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiobenzanilides have shown that structural modifications can enhance their effectiveness against bacterial strains. The introduction of hydroxy groups in the thioacyl moiety has been linked to improved biological effects, suggesting that this compound may also possess similar properties due to its unique structure .

The mechanism of action for this compound involves interaction with specific biological targets. It is hypothesized that the thiophene ring and cyclopropyl group contribute to the compound's binding affinity and selectivity towards certain enzymes or receptors. These interactions can lead to inhibition of bacterial growth or modulation of cellular pathways, making it a potential candidate for further drug development.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Thiobenzanilides :
    • Objective : To assess the antimicrobial activity of substituted thiobenzanilides.
    • Findings : Compounds with hydroxy substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .
  • Evaluation of Structural Analogues :
    • Objective : To investigate the biological activity of structurally related compounds.
    • Findings : Structural modifications significantly influenced biological activity, with certain configurations yielding higher potency against specific pathogens.

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesAntimicrobial ActivityMechanism
This compoundCyclopropyl, Hydroxy, ThiophenePotentially activeEnzyme inhibition
2-HydroxythiobenzanilideHydroxy groupModerate activityDisruption of cell wall synthesis
3-HydroxythiobenzanilideAdditional Hydroxy groupEnhanced activityTargeting protein synthesis

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